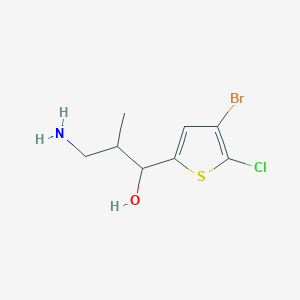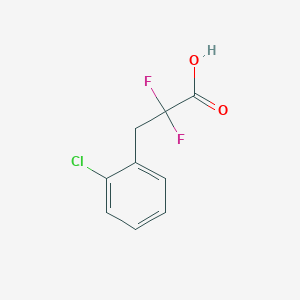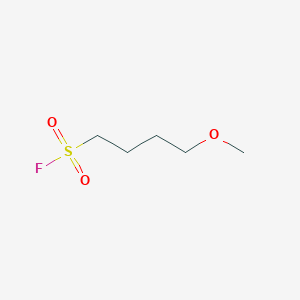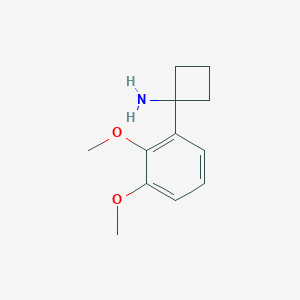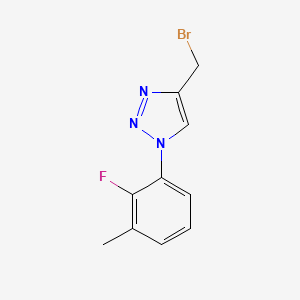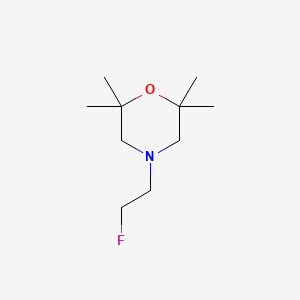
4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine is a fluorinated organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a fluoroethyl group attached to the morpholine ring, which is further substituted with four methyl groups. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine typically involves the reaction of 2,2,6,6-tetramethylmorpholine with 2-fluoroethyl tosylate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the fluoroethyl group to an ethyl group using reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran
Major Products Formed
Nucleophilic Substitution: Formation of substituted morpholine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of ethyl-substituted morpholine derivatives
Wissenschaftliche Forschungsanwendungen
4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Wirkmechanismus
The mechanism of action of 4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. For example, the compound may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Fluoroethyl)piperidine: Another fluorinated compound with similar structural features but different biological activities.
2-Fluoroethyl 4-methylbenzenesulfonate: A related compound used in organic synthesis and as an intermediate in the production of pharmaceuticals
Uniqueness
4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine stands out due to its unique combination of a morpholine ring with a fluoroethyl group and four methyl substitutions. This structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H20FNO |
|---|---|
Molekulargewicht |
189.27 g/mol |
IUPAC-Name |
4-(2-fluoroethyl)-2,2,6,6-tetramethylmorpholine |
InChI |
InChI=1S/C10H20FNO/c1-9(2)7-12(6-5-11)8-10(3,4)13-9/h5-8H2,1-4H3 |
InChI-Schlüssel |
ZQQLRTSILZGKQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC(O1)(C)C)CCF)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


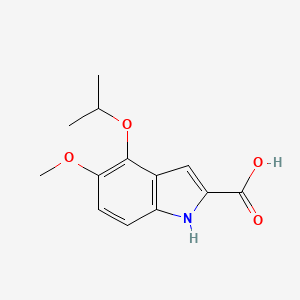


![Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate](/img/structure/B13168065.png)
